molecular formula C13H19NO4S B14186021 3-Ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide CAS No. 918871-18-8

3-Ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B14186021
CAS No.: 918871-18-8
M. Wt: 285.36 g/mol
InChI Key: ICPQYPGAKQKZSN-UHFFFAOYSA-N
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Description

3-Ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an ethenyl group, a methoxyethoxy group, and a dimethylbenzene sulfonamide group. This compound has various applications in scientific research and industry due to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The ethenyl and methoxyethoxy groups are then introduced through specific reactions. Common reagents used in these synthetic routes include alkylating agents, sulfonating agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-Ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide: Lacks the ethenyl group.

    3-Ethenyl-4-(2-hydroxyethoxy)-N,N-dimethylbenzene-1-sulfonamide: Has a hydroxyethoxy group instead of a methoxyethoxy group.

Uniqueness

3-Ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

918871-18-8

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

3-ethenyl-4-(2-methoxyethoxy)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-5-11-10-12(19(15,16)14(2)3)6-7-13(11)18-9-8-17-4/h5-7,10H,1,8-9H2,2-4H3

InChI Key

ICPQYPGAKQKZSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OCCOC)C=C

Origin of Product

United States

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